molecular formula C24H31N3O3S2 B320365 4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide

4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide

Cat. No.: B320365
M. Wt: 473.7 g/mol
InChI Key: YPHKICXHQRBORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclohexylsulfamoyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-(cyclohexylsulfamoyl)aniline to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-tert-butyl-N-{[4-(cyclohexylamino)sulfonyl]phenyl}carbamothioyl}benzamide
  • 4-tert-butyl-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide
  • 4-tert-butyl-N-{[4-(nitrophenyl)carbamothioyl]benzamide

Uniqueness

4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H31N3O3S2

Molecular Weight

473.7 g/mol

IUPAC Name

4-tert-butyl-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H31N3O3S2/c1-24(2,3)18-11-9-17(10-12-18)22(28)26-23(31)25-19-13-15-21(16-14-19)32(29,30)27-20-7-5-4-6-8-20/h9-16,20,27H,4-8H2,1-3H3,(H2,25,26,28,31)

InChI Key

YPHKICXHQRBORB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.